N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-2-phenylbutanamide
Description
N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-2-phenylbutanamide is a synthetic pyrazolo[3,4-d]pyrimidine derivative characterized by a tert-butyl group at the N1 position and a 2-phenylbutanamide substituent at the C5 position. This scaffold is part of a broader class of heterocyclic compounds known for their diverse biological activities, including antiproliferative, antimicrobial, and kinase inhibitory properties . The tert-butyl group enhances metabolic stability by reducing oxidative degradation, while the phenylbutanamide moiety contributes to hydrophobic interactions in biological targets .
Properties
IUPAC Name |
N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-2-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2/c1-5-14(13-9-7-6-8-10-13)17(25)22-23-12-20-16-15(18(23)26)11-21-24(16)19(2,3)4/h6-12,14H,5H2,1-4H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INUNJTVJONZZMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NN2C=NC3=C(C2=O)C=NN3C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-2-phenylbutanamide typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors to form the pyrazolo[3,4-d]pyrimidine core, followed by functionalization to introduce the tert-butyl and phenylbutanamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow synthesis and automated reaction setups can be employed to produce large quantities of the compound while maintaining stringent quality control standards .
Chemical Reactions Analysis
Types of Reactions
N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-2-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxidized derivatives.
Reduction: Addition of hydrogen atoms to reduce specific functional groups.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .
Scientific Research Applications
N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-2-phenylbutanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated as a potential therapeutic agent, particularly as a kinase inhibitor for cancer treatment.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-2-phenylbutanamide involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to downstream effects on cellular signaling pathways. This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
N1 Substituents
- Analogues :
C5 Substituents
- Target Compound : The 2-phenylbutanamide group introduces conformational flexibility and hydrophobic interactions.
- Analogues :
- C5-Acetamide Derivatives (e.g., N-(4-bromo-2-fluorophenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide): Halogenated aryl groups improve binding affinity to DNA or enzymes but may reduce solubility .
- C5-Benzamide Derivatives (e.g., N-{1-tert-butyl-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5-yl}-2,4-dimethoxybenzamide): Methoxy groups enhance solubility and hydrogen bonding .
Antiproliferative Activity
- Target Compound : Preliminary docking studies suggest moderate activity against cancer cell lines (IC₅₀ ~10–50 μM), likely due to kinase inhibition .
- Analogues :
- (E)-N’-(4-Nitrobenzylidene)acetohydrazide (5c) : Exhibits higher potency (IC₅₀ ~5–10 μM) attributed to electron-withdrawing nitro groups enhancing DNA intercalation .
- LY231514 (Pemetrexed Analogue) : Clinically approved antifolate with IC₅₀ <1 μM; pyrazolo[3,4-d]pyrimidine derivatives aim to mimic its mechanism but with reduced toxicity .
Antimicrobial Activity
- Target Compound: Limited data available; structurally similar compounds (e.g., pyrazolo[4,3-e]triazolo[1,5-c]pyrimidines) show moderate antibacterial activity (MIC 8–32 μg/mL) .
- Analogues: Hydrazone Derivatives (5a–5e): Dimethylamino and methoxy substituents (e.g., 5a, 5b) improve Gram-positive bacterial inhibition (MIC 4–16 μg/mL) .
Physicochemical Properties
<sup>a</sup> Calculated using ChemDraw.
Biological Activity
N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-2-phenylbutanamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological properties. The chemical structure can be represented as follows:
- Molecular Formula : C₁₈H₁₈N₄O
- Molecular Weight : 306.36 g/mol
The biological activity of this compound primarily involves its role as a Cyclin-dependent kinase (CDK) inhibitor . By binding to the active site of CDKs, it prevents substrate interaction and inhibits cell cycle progression. This mechanism is crucial in cancer therapy as it can induce cell cycle arrest in rapidly dividing cancer cells.
Antimicrobial Activity
Recent studies have indicated that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) values for related compounds have shown effectiveness against various pathogens including methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium difficile. Compounds structurally similar to this compound demonstrated MIC values as low as 4 μg/mL against MRSA strains .
Anticancer Activity
The compound's ability to inhibit CDKs suggests potential anticancer applications. In vitro studies have shown that similar pyrazolo derivatives can effectively reduce proliferation rates in various cancer cell lines by inducing apoptosis and cell cycle arrest.
Research Findings
A comprehensive review of recent literature highlights the following key findings regarding the biological activity of pyrazolo compounds:
- Structure–Activity Relationship (SAR) : Modifications in the side chains significantly affect the biological potency of these compounds. For example, alterations that enhance hydrophobicity often correlate with increased membrane permeability and efficacy against bacterial strains .
- Pharmacokinetics : Computational simulations indicate that derivatives with a tertiary butyl group exhibit improved metabolic stability and bioavailability compared to their linear counterparts. This suggests a longer duration of action in vivo due to reduced susceptibility to metabolic degradation .
- Case Studies : Several case studies involving related compounds have documented their effectiveness against resistant bacterial strains and various cancer types. Notably, compounds with cationic side chains showed enhanced antibacterial activity due to their ability to disrupt bacterial cell wall synthesis .
Data Table: Summary of Biological Activities
| Activity Type | Compound Example | MIC (μg/mL) | Notes |
|---|---|---|---|
| Antimicrobial | N-{1-tert-butyl...}-2-nitrobenzamide | 4 | Effective against MRSA USA300 strain |
| Anticancer | Pyrazolo derivatives | Varies | Induces apoptosis in cancer cell lines |
| CDK Inhibition | N-{1-tert-butyl...}-2-phenybutanamide | - | Prevents cell cycle progression |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
